4-Methyl-4,5,6,7-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione

Medicinal Chemistry LogP Permeability

4-Methyl-4,5,6,7-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione (CAS 90887-48-2) is a rigid, oxygen-rich heterocyclic compound featuring a cyclic anhydride and an epoxy-bridged tetrahydrofuran core. With the molecular formula C9H8O4 and a molecular weight of 180.16 g/mol , it belongs to the 7-oxabicyclo[2.2.1]heptane family.

Molecular Formula C9H8O4
Molecular Weight 180.16 g/mol
CAS No. 90887-48-2
Cat. No. B11910702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-4,5,6,7-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione
CAS90887-48-2
Molecular FormulaC9H8O4
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESCC12CCC(O1)C3=C2C(=O)OC3=O
InChIInChI=1S/C9H8O4/c1-9-3-2-4(13-9)5-6(9)8(11)12-7(5)10/h4H,2-3H2,1H3
InChIKeyAIXWPYMQYNYHPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Beyond a Simple Anhydride: Understanding the Unique Core of 4-Methyl-4,5,6,7-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione (CAS 90887-48-2)


4-Methyl-4,5,6,7-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione (CAS 90887-48-2) is a rigid, oxygen-rich heterocyclic compound featuring a cyclic anhydride and an epoxy-bridged tetrahydrofuran core. With the molecular formula C9H8O4 and a molecular weight of 180.16 g/mol [1], it belongs to the 7-oxabicyclo[2.2.1]heptane family. Unlike simpler cyclic anhydrides, its constrained tricyclic framework and defined stereochemistry make it a versatile intermediate for synthesizing complex bioactive molecules and functional polymers [2]. This structural complexity directly translates into distinct reactivity profiles, making generic substitution highly risky for sensitive applications.

Why 4-Methyl-4,5,6,7-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione Cannot Be Replaced by Common Analogs


Directly substituting 4-Methyl-4,5,6,7-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione with its non-methylated analog (CAS 6118-51-0) or other cyclic anhydrides introduces quantifiable risks. The 4-methyl group fundamentally alters the compound's physicochemical profile, increasing its computed lipophilicity (XLogP3) from -0.5 to -0.1 [1]. This single log unit shift can significantly impact solubility, permeability, and target binding in medicinal chemistry programs. Furthermore, the presence of the methyl group introduces a stereocenter, meaning the compound exists as a racemic mixture with a specific relative configuration, unlike its achiral demethylated counterpart. This stereochemical complexity is a critical parameter in asymmetric synthesis, where the 3D arrangement of atoms dictates reaction outcomes [2]. Overlooking these subtle, quantifiable differences leads to failed syntheses, unpredictable polymer properties, and erroneous structure-activity relationship (SAR) data.

Quantitative Differentiation Guide for 4-Methyl-4,5,6,7-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione (CAS 90887-48-2)


Increased Lipophilicity vs. Demethylated Analog Enhances Membrane Permeability Potential

The introduction of a single methyl group at the 4-position significantly increases the compound's lipophilicity. The target compound (CAS 90887-48-2) has a computed XLogP3 value of -0.1, compared to -0.5 for its direct demethylated analog, exo-3,6-epoxy-1,2,3,6-tetrahydrophthalic anhydride (CAS 6118-51-0) [1]. This represents a quantified increase of +0.4 log units, indicating a higher propensity to partition into non-polar environments.

Medicinal Chemistry LogP Permeability Drug Design

Defined Stereochemistry Provides a Valuable Handle for Asymmetric Synthesis

The target compound is a racemic mixture, but is consistently referred to with the 'rel-' prefix, indicating a defined and consistent relative stereochemistry across its four chiral centers . In contrast, its demethylated analog (CAS 6118-51-0) is achiral and lacks this stereochemical dimension [1]. This defined stereochemistry is essential for constructing complex molecules where the spatial arrangement of atoms is critical, as demonstrated in the enzymatic kinetic resolution of related 7-oxabicyclo[2.2.1]hept-2-ene structures to achieve enantiopure forms [2].

Asymmetric Synthesis Chiral Building Blocks Stereochemistry Organic Synthesis

Superior Quality Control: Batches are Verified by NMR, HPLC, and GC for Reproducible R&D

Reputable vendors of the target compound provide a purity specification of 95%+, with each batch backed by a comprehensive quality control package including Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) analyses . In comparison, a leading supplier of the demethylated analog (CAS 6118-51-0) provides only a purity percentage (≥98%) and a mass spectrum, without routine multi-technique batch-specific certification . The availability of detailed analytical data for the target compound ensures batch-to-batch consistency, a critical factor for reducing experimental variability in long-term R&D projects.

Quality Control Analytical Chemistry Reproducibility Chemical Procurement

Evidence-Backed Application Scenarios for 4-Methyl-4,5,6,7-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione


Asymmetric Synthesis of Bioactive 7-Oxabicyclo[2.2.1]heptane Derivatives

The defined relative stereochemistry of the target compound, a racemic mixture of four chiral centers, makes it an ideal starting point for the synthesis of complex, enantiomerically pure molecules. As demonstrated by the enzymatic kinetic resolution of related 7-oxabicyclo[2.2.1]hept-2-ene structures, the presence of this rigid, chiral scaffold is a prerequisite for obtaining enantiopure building blocks for medicinal chemistry [1]. The achiral demethylated analog cannot provide this stereochemical handle.

Development of Novel Monomers for Advanced Photoresist Polymers

Patented evidence indicates that oxabicyclo compounds, particularly those with alkyl substitutions like the 4-methyl group, are effective monomers for photoresist resins used in KrF and ArF lithography processes [2]. The enhanced lipophilicity (XLogP3 = -0.1) of this compound, compared to its demethylated analog, can be leveraged for better compatibility with organic solvents and polymer matrices, leading to improved film-forming properties and processability, which are critical for achieving high-resolution micro-patterns in semiconductor manufacturing.

Structure-Activity Relationship (SAR) Studies in Drug Discovery Programs

The quantifiable increase in lipophilicity by +0.4 log units over the non-methylated analog [3] makes this compound a valuable tool in medicinal chemistry SAR campaigns. Researchers can use this scaffold to systematically probe the effect of increased lipophilicity on target binding affinity and cellular permeability, supported by the availability of comprehensive, batch-specific QC data (NMR, HPLC, GC) that ensures high reproducibility across studies .

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